molecular formula C25H24N4O5S B14238795 Glycine, N-[(4-ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)-, (1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide (9CI)

Glycine, N-[(4-ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)-, (1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide (9CI)

Cat. No.: B14238795
M. Wt: 492.5 g/mol
InChI Key: IKDZSVIWYMEFDQ-UHFFFAOYSA-N
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Description

Glycine, N-[(4-ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)-, (1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide (9CI) is a complex organic compound that features a unique combination of glycine, sulfonyl, and indole moieties

Preparation Methods

The synthesis of Glycine, N-[(4-ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)-, (1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide (9CI) typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the indole derivative, followed by the introduction of the sulfonyl and glycine groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using batch or continuous flow reactors to ensure consistency and scalability.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the sulfonyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Glycine, N-[(4-ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)-, (1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide (9CI) has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. The sulfonyl and glycine groups may also contribute to its overall activity by modulating its chemical properties and interactions with biological molecules.

Comparison with Similar Compounds

Compared to other similar compounds, Glycine, N-[(4-ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)-, (1,2-dihydro-2-oxo-3H-indol-3-ylidene)hydrazide (9CI) stands out due to its unique combination of functional groups. Similar compounds include:

    Indole derivatives: Known for their diverse biological activities.

    Sulfonyl-containing compounds: Often used in medicinal chemistry for their stability and reactivity.

    Glycine derivatives: Commonly found in biological systems and used in various chemical syntheses.

Properties

Molecular Formula

C25H24N4O5S

Molecular Weight

492.5 g/mol

IUPAC Name

2-(N-(4-ethoxyphenyl)sulfonyl-4-methylanilino)-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide

InChI

InChI=1S/C25H24N4O5S/c1-3-34-19-12-14-20(15-13-19)35(32,33)29(18-10-8-17(2)9-11-18)16-23(30)27-28-24-21-6-4-5-7-22(21)26-25(24)31/h4-15,26,31H,3,16H2,1-2H3

InChI Key

IKDZSVIWYMEFDQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N=NC2=C(NC3=CC=CC=C32)O)C4=CC=C(C=C4)C

Origin of Product

United States

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